molecular formula C18H19NO4 B556252 N-Benzoyl-L-tyrosine ethyl ester CAS No. 3483-82-7

N-Benzoyl-L-tyrosine ethyl ester

Cat. No.: B556252
CAS No.: 3483-82-7
M. Wt: 313.3 g/mol
InChI Key: SRLROPAFMUDDRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzoyl-L-tyrosine ethyl ester can be synthesized through the esterification of N-Benzoyl-L-tyrosine with ethanol in the presence of a suitable catalyst. The reaction typically involves the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-L-tyrosine ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzoyl-L-tyrosine ethyl ester is widely used in scientific research, particularly in the following areas:

Mechanism of Action

N-Benzoyl-L-tyrosine ethyl ester acts as a substrate for chymotrypsin, an enzyme that catalyzes the hydrolysis of peptide bonds. The compound binds to the active site of chymotrypsin, where the ester bond is cleaved, resulting in the formation of N-Benzoyl-L-tyrosine and ethanol. This reaction is used to measure the activity of chymotrypsin in various assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzoyl-L-tyrosine ethyl ester is unique due to its specific resistance to trypsin and its suitability as a substrate for chymotrypsin assays. This makes it particularly valuable in biochemical research for studying enzyme activity and kinetics .

Properties

IUPAC Name

ethyl 2-benzamido-3-(4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-2-23-18(22)16(12-13-8-10-15(20)11-9-13)19-17(21)14-6-4-3-5-7-14/h3-11,16,20H,2,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLROPAFMUDDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56598-65-3, 3483-82-7
Record name Tyrosine, N-benzoyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56598-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-L-tyrosine ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75895
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Bz-Tyr-OEt interact with chymotrypsin?

A1: Bz-Tyr-OEt acts as a substrate for α-chymotrypsin. [, , , , , , , , , ] The enzyme's active site recognizes the ester bond within Bz-Tyr-OEt, leading to its hydrolysis. [, , , , , , , , , ] This interaction is often used to assess the enzyme's activity and to investigate factors influencing its kinetics. [, , , , , , , , , ]

Q2: What are the products of Bz-Tyr-OEt hydrolysis by chymotrypsin?

A2: The hydrolysis of Bz-Tyr-OEt by α-chymotrypsin yields N-Benzoyl-L-tyrosine (BT) and ethanol. []

Q3: What is the molecular formula and weight of Bz-Tyr-OEt?

A3: The molecular formula of Bz-Tyr-OEt is C18H19NO4 and its molecular weight is 313.35 g/mol.

Q4: Is there spectroscopic data available for Bz-Tyr-OEt?

A4: While the provided research primarily focuses on Bz-Tyr-OEt's role as an enzyme substrate, its UV absorbance is utilized for monitoring enzymatic reactions. [] The hydrolysis of Bz-Tyr-OEt is often monitored spectrophotometrically at 256 nm. [, , , ]

Q5: Is Bz-Tyr-OEt solely a substrate, or does it have catalytic properties itself?

A6: Bz-Tyr-OEt primarily functions as a substrate for proteases like chymotrypsin. [, , , , , , , , , ] There is no evidence suggesting it possesses inherent catalytic properties.

Q6: How is Bz-Tyr-OEt used in studying protease inhibition?

A7: By monitoring the rate of Bz-Tyr-OEt hydrolysis in the presence and absence of potential inhibitors, researchers can assess the inhibitor's potency and mechanism of action. [, , ]

Q7: Has Bz-Tyr-OEt been used in computational modeling studies?

A7: While not explicitly detailed within the provided research, Bz-Tyr-OEt's well-defined structure and established role as a protease substrate make it a potential candidate for computational studies, such as molecular docking simulations or QSAR model development.

Q8: Does modifying the structure of Bz-Tyr-OEt affect its interaction with chymotrypsin?

A9: Although not directly addressed in the provided research, it is highly probable that structural modifications to Bz-Tyr-OEt would impact its interaction with chymotrypsin. [, ] Alterations to the aromatic ring, ester bond, or amino acid side chain could influence substrate binding and hydrolysis rates.

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